3-Bromo-2-methylquinolin-4-OL
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Overview
Description
3-Bromo-2-methylquinolin-4-OL: is a quinoline derivative with the molecular formula C10H8BrNO. It is a heterocyclic compound containing a bromine atom at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylquinolin-4-OL can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinolin-4-OL using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylquinolin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-one derivatives.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-methylquinolin-4-OL is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of more complex molecules with potential biological activities .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes and receptors .
Medicine: Quinoline derivatives, including this compound, have been investigated for their antimicrobial, antimalarial, and anticancer properties. They are used in the development of new therapeutic agents for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are employed in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activities. The exact pathways and molecular interactions depend on the specific biological system and the nature of the target .
Comparison with Similar Compounds
2-Methylquinolin-4-OL: Lacks the bromine atom at the third position.
3-Chloro-2-methylquinolin-4-OL: Contains a chlorine atom instead of a bromine atom at the third position.
3-Bromoquinolin-4-OL: Lacks the methyl group at the second position.
Uniqueness: 3-Bromo-2-methylquinolin-4-OL is unique due to the presence of both a bromine atom at the third position and a methyl group at the second position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCDXLAFUWPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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